molecular formula C12H9ClO3S B6381694 3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% CAS No. 1261943-63-8

3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%

Cat. No. B6381694
CAS RN: 1261943-63-8
M. Wt: 268.72 g/mol
InChI Key: HFVVGSZYPRRAHO-UHFFFAOYSA-N
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Description

3-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95% (3C5MTP) is an organic compound with a wide range of applications in scientific research. It is a colorless solid that can be used as a reagent in organic synthesis. It is also known as 3-Chloro-5-methylthiophenol and is used in the synthesis of various compounds. 3C5MTP has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

The mechanism of action of 3C5MTP involves the formation of a covalent bond between the 3C5MTP and the target molecule. This bond is formed through the nucleophilic attack of the 3C5MTP on the target molecule. This reaction is followed by the formation of a new carbon-carbon bond. This reaction is highly specific, and the 3C5MTP is able to selectively react with only certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3C5MTP have not been fully investigated. However, it is known that 3C5MTP is an effective reagent in organic synthesis and is capable of selectively reacting with certain molecules. It is also known that 3C5MTP is non-toxic and does not accumulate in the body.

Advantages and Limitations for Lab Experiments

The main advantages of using 3C5MTP in laboratory experiments are its high reactivity, selectivity, and low toxicity. It is also relatively inexpensive and easy to obtain. The main limitation of using 3C5MTP is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for 3C5MTP. One potential direction is the development of new synthetic methods for the synthesis of compounds using 3C5MTP. Another potential direction is the investigation of the biochemical and physiological effects of 3C5MTP. Additionally, 3C5MTP could be used in the development of novel compounds with specific properties. Finally, 3C5MTP could be used in the development of new methods for the detection and quantification of compounds.

Synthesis Methods

The synthesis of 3C5MTP begins with the reaction of 3-chloro-5-methylthiophenol with 5-methoxycarbonylthiophen-3-yl chloride in the presence of a base. This reaction yields 3C5MTP in 95% yield. The reaction is typically carried out in a mixture of dichloromethane and pyridine at a temperature of 0-5°C. The reaction can also be carried out in the presence of other bases, such as sodium hydroxide or potassium carbonate.

Scientific Research Applications

3C5MTP has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of novel compounds, such as quinoxalines and quinolines. In addition, it has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrimidines.

properties

IUPAC Name

methyl 4-(3-chloro-5-hydroxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c1-16-12(15)11-4-8(6-17-11)7-2-9(13)5-10(14)3-7/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVVGSZYPRRAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686070
Record name Methyl 4-(3-chloro-5-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-chloro-5-hydroxyphenyl)thiophene-2-carboxylate

CAS RN

1261943-63-8
Record name 2-Thiophenecarboxylic acid, 4-(3-chloro-5-hydroxyphenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261943-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-chloro-5-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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